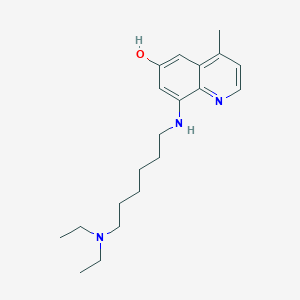
8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with a diethylaminohexyl group and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Diethylaminohexyl Group: The diethylaminohexyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 6-bromohexyl diethylamine under basic conditions.
Methylation: The final step involves the methylation of the quinoline core at the 4-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminohexyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
科学的研究の応用
8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of cellular processes and as a fluorescent probe due to its unique optical properties.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
作用機序
The mechanism of action of 8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in the treatment of leishmaniasis, the compound is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites . This results in the disruption of parasite metabolism and eventual cell death.
類似化合物との比較
Similar Compounds
8-((6-(Diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline: Another quinoline derivative with similar structural features but different functional groups.
Diethylamino hydroxybenzoyl hexyl benzoate: A compound used in sunscreens with a similar diethylaminohexyl group but different core structure.
Uniqueness
8-((6-(Diethylamino)hexyl)amino)-4-methylquinolin-6-ol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
特性
CAS番号 |
95237-14-2 |
|---|---|
分子式 |
C20H31N3O |
分子量 |
329.5 g/mol |
IUPAC名 |
8-[6-(diethylamino)hexylamino]-4-methylquinolin-6-ol |
InChI |
InChI=1S/C20H31N3O/c1-4-23(5-2)13-9-7-6-8-11-21-19-15-17(24)14-18-16(3)10-12-22-20(18)19/h10,12,14-15,21,24H,4-9,11,13H2,1-3H3 |
InChIキー |
BVSKQFHDRLJONS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


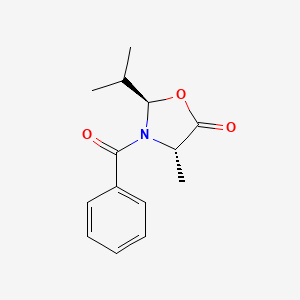
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
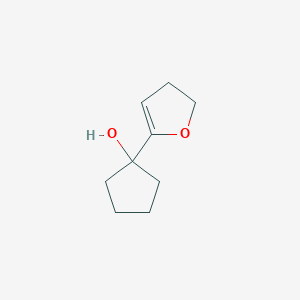
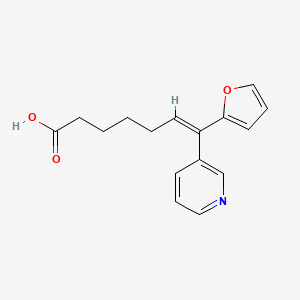
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
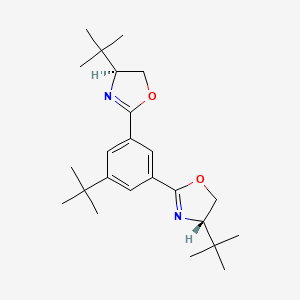
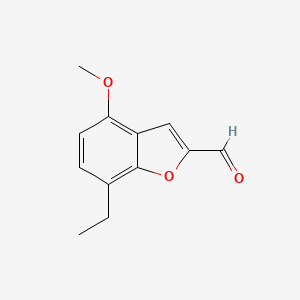
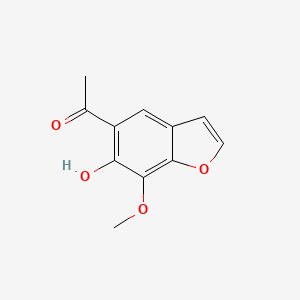
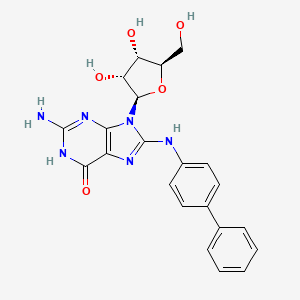
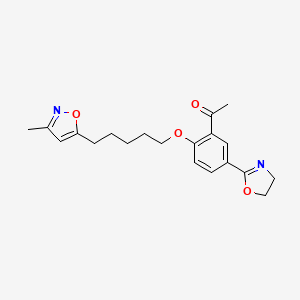
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)


![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
